Methyl 2-bromo-5-nitrothiophene-3-carboxylate Methyl 2-bromo-5-nitrothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 56235-22-4
VCID: VC17975588
InChI: InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3
SMILES:
Molecular Formula: C6H4BrNO4S
Molecular Weight: 266.07 g/mol

Methyl 2-bromo-5-nitrothiophene-3-carboxylate

CAS No.: 56235-22-4

Cat. No.: VC17975588

Molecular Formula: C6H4BrNO4S

Molecular Weight: 266.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5-nitrothiophene-3-carboxylate - 56235-22-4

Specification

CAS No. 56235-22-4
Molecular Formula C6H4BrNO4S
Molecular Weight 266.07 g/mol
IUPAC Name methyl 2-bromo-5-nitrothiophene-3-carboxylate
Standard InChI InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3
Standard InChI Key BPKIIIACNBCMMT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br

Introduction

Methyl 2-bromo-5-nitrothiophene-3-carboxylate is a heterocyclic aromatic compound belonging to the thiophene family. It features a five-membered ring with sulfur, substituted with a bromine atom at the second position, a nitro group at the fifth position, and a carboxylate functional group at the third position. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic organic chemistry.

Solubility and Stability

  • Solubility: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.

  • Stability: The compound is stable under normal conditions, which is crucial for its storage and handling in laboratory settings.

Synthesis Methods

Methyl 2-bromo-5-nitrothiophene-3-carboxylate can be synthesized through various chemical methods, primarily involving bromination and nitration of thiophene derivatives. These processes typically involve multiple steps and can be optimized for large-scale production to enhance yield and purity.

Chemical Reactions

This compound participates in several types of chemical reactions, which are essential for synthesizing more complex organic molecules. The electron-withdrawing nature of both the nitro and bromo substituents influences its reactivity patterns, making it a versatile intermediate in organic synthesis.

Applications in Research

Methyl 2-bromo-5-nitrothiophene-3-carboxylate has several scientific uses, primarily in synthetic organic chemistry. Its unique structure and reactivity make it suitable for the synthesis of pharmaceuticals and other complex molecules.

Chemical Reactions

Reaction TypeDescription
Bromination/NitrationSynthesis from thiophene derivatives
Nucleophilic SubstitutionPossible due to the presence of bromine
ReductionPotential for reducing the nitro group to an amine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator